4-Fluoro-3-hydroxyphenylboronic acid

説明

4-Fluoro-3-hydroxyphenylboronic acid (CAS: 913835-74-2, Molecular Formula: C₆H₆BFO₃, Molecular Weight: 155.92 g/mol) is a fluorinated boronic acid derivative with a hydroxyl group at the 3-position and fluorine at the 4-position of the benzene ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials science applications . Its unique substitution pattern enhances its reactivity and selectivity in forming carbon-carbon bonds, particularly in complex molecular architectures.

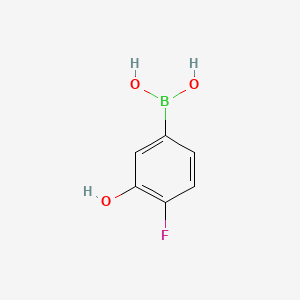

Structure

2D Structure

特性

IUPAC Name |

(4-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCXNRGBOBWFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660190 | |

| Record name | (4-Fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-74-2 | |

| Record name | (4-Fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Bromophenol Precursors and Organolithium or Grignard Reagents

- Starting from 3-bromophenol , protection of the hydroxyl group (e.g., with BOC or TBDMS) is performed.

- The protected bromophenol is converted into a Grignard reagent or treated with n-butyllithium at low temperature.

- The organometallic intermediate is reacted with trimethyl borate or boric acid esters.

- Acidic hydrolysis removes the protecting group and converts the boronate ester into the boronic acid.

- Yields for 3-hydroxyphenylboronic acid via this route are approximately 58%, with similar conditions expected for 4-fluoro-3-hydroxy derivatives.

Fluorophenol Carboxylation and Hydroxylation Followed by Boronation

- A patented method for 3-hydroxy-4-fluorobenzoic acid involves first synthesizing 4-fluorophenol via sulfonation, sulfite reduction, and sulfur dioxide gas treatment.

- 4-Fluorophenol is then reacted with potassium hydroxide and carbon dioxide gas under controlled temperature to introduce the carboxyl group ortho to the hydroxyl.

- After acidification and extraction, 3-hydroxy-4-fluorobenzoic acid is obtained in yields around 73%.

- This intermediate can be further transformed into the corresponding boronic acid by standard boronation protocols (e.g., via metalation and reaction with boron reagents).

One-Pot Protection, Metalation, and Boronation

- A more industrially scalable method involves:

- Protection of bromophenol hydroxyl groups with cheap, easily removable groups such as BOC, trimethylsilyl, or benzyl.

- Formation of the Grignard reagent or treatment with n-butyllithium in situ.

- Direct reaction with boric acid esters in a one-pot process.

- Hydrolysis or hydrogenolysis to remove protecting groups and yield hydroxyphenylboronic acid.

- This method has been demonstrated on kilogram scale with good process stability and cost-effectiveness.

Comparative Data Table of Preparation Methods

| Method Description | Starting Material | Protecting Group(s) | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation of 3-bromophenol + trimethyl borate | 3-Bromophenol | None or BOC/TBDMS | n-Butyllithium, trimethyl borate | ~58 | Requires low temperature, acid hydrolysis |

| Grignard formation from 4-bromophenol + boric acid ester | 4-Bromophenol | TBDMS or BOC | Mg, boric acid ester | ~68 | Protecting group removal by acidolysis |

| Synthesis of 4-fluorophenol via sulfite reduction and CO2 carboxylation | Fluorobenzene | None | Dilute H2SO4, Na2SO3, KOH, CO2 | 73 | Produces 3-hydroxy-4-fluorobenzoic acid; precursor to boronic acid |

| One-pot protection, metalation, boronation | Bromophenol derivatives | BOC, trimethylsilyl, benzyl | n-Butyllithium, boric acid ester | Industrial scale | Economical, scalable, good process stability |

Research Findings and Industrial Considerations

- The choice of protecting group is critical for efficient synthesis. Groups like BOC and TBDMS are favored for their ease of removal and compatibility with aqueous workup, minimizing biochemical treatment difficulties.

- The one-pot method combining protection, metalation, and boronation reduces reaction steps and improves scalability, demonstrated by batch production on the scale of dozens of kilograms with stable yields and reproducibility.

- Fluorine substitution at the 4-position affects reactivity and regioselectivity. The fluorophenol intermediate synthesis via sulfite reduction and carbon dioxide carboxylation provides a high-yielding route to the 3-hydroxy-4-fluorobenzoic acid scaffold, which can be further converted to the boronic acid derivative.

- Alternative routes involving palladium-catalyzed coupling of 3-hydroxychlorobenzene with diboron reagents have been reported but tend to be more costly and less competitive industrially.

化学反応の分析

Types of Reactions: 4-Fluoro-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones under specific conditions.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Quinones.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Pharmaceutical Development

4-Fluoro-3-hydroxyphenylboronic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its role is particularly significant in developing targeted therapies for cancer and other diseases. The compound enhances the efficacy of drug candidates through its reactivity and ability to form stable complexes with biomolecules.

Case Study: Drug Synthesis

Research has demonstrated that this compound is instrumental in synthesizing potent inhibitors for various biological targets. For example, it has been utilized in creating enzyme inhibitors that show promise in treating cancer by disrupting specific metabolic pathways.

Bioconjugation

The compound is widely used in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. This application is vital for designing targeted drug delivery systems, where the specificity of drug action can significantly improve therapeutic outcomes.

Case Study: Targeted Drug Delivery

Studies have shown that conjugating this compound with antibodies enhances the targeting of cancer cells while minimizing effects on healthy tissues. This selective targeting is crucial for reducing side effects associated with conventional chemotherapy.

Organic Synthesis

This compound plays a pivotal role in organic synthesis, particularly through cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is essential for forming biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Table: Comparison of Cross-Coupling Reactions

| Reaction Type | Catalyst | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Biaryl compounds | Pharmaceuticals, materials science |

| Negishi | Zinc | Aryl-aryl compounds | Organic synthesis |

| Stille | Tin | Aryl-alkyl compounds | Drug development |

Sensor Technology

The compound is also applicable in developing sensors for detecting specific biomolecules. Its unique properties allow for enhanced sensitivity and selectivity compared to traditional detection methods.

Case Study: Biosensors

Recent advancements have led to the creation of biosensors using this compound for glucose monitoring. These sensors demonstrate improved accuracy and response times, making them suitable for medical diagnostics.

Material Science

In material science, this compound is utilized in developing advanced materials, including polymers and nanomaterials. The incorporation of this compound can enhance mechanical and thermal properties.

Table: Properties of Materials Enhanced by this compound

| Material Type | Enhancement Type | Application |

|---|---|---|

| Polymers | Mechanical strength | Structural components |

| Nanomaterials | Thermal stability | Electronics |

作用機序

The mechanism of action of 4-Fluoro-3-hydroxyphenylboronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

類似化合物との比較

Key Properties :

- Acidity : The hydroxyl group (pKa ~9–10) and boronic acid moiety (pKa ~8–10) contribute to its pH-dependent solubility and reactivity .

- Stability : Like most boronic acids, it is sensitive to moisture and oxidation, requiring storage at 0–6°C .

- Applications : Demonstrated in the synthesis of macrocyclic kinase inhibitors (e.g., compound 59 in , yielding 46% as a white solid) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of 4-fluoro-3-hydroxyphenylboronic acid are influenced by the position of substituents (fluoro, hydroxyl) and additional functional groups. Below is a comparative analysis with structurally related boronic acids:

Table 1: Comparison of Fluorinated Phenylboronic Acids

Key Observations :

- Substituent Position : The 4-F/3-OH configuration in the target compound enhances its electron-withdrawing effects, improving Suzuki coupling efficiency compared to analogs like 3-F/4-OH isomers .

- Functional Groups : Methoxy (OCH₃) or methyl (CH₃) substituents increase steric bulk but reduce acidity, affecting solubility and reaction rates .

生物活性

4-Fluoro-3-hydroxyphenylboronic acid (CAS No. 913835-74-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and diverse biological activities. This article explores its biological activity, applications in drug development, and relevant case studies.

- Molecular Formula : CHBFO

- Molecular Weight : 155.919 g/mol

- IUPAC Name : (4-fluoro-3-hydroxyphenyl)boronic acid

- PubChem CID : 44717470

This compound exhibits its biological activity primarily through its ability to interact with various biomolecules, including proteins and nucleic acids. Its boronic acid functionality allows it to form reversible covalent bonds with diols and other reactive groups, which is crucial for its role in drug design and bioconjugation techniques.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, have promising anticancer properties. They can inhibit proteasome activity, which is vital for cancer cell proliferation. In particular, studies show that derivatives of boronic acids can enhance the efficacy of existing anticancer drugs by improving their bioavailability and reducing side effects.

- Case Study : A study demonstrated that a related boronic acid derivative showed improved stability and lower toxicity compared to bortezomib, a widely used proteasome inhibitor. This enhancement is attributed to the compound's ability to bind covalently to target proteins, thereby prolonging its action in vivo .

2. Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The mechanism typically involves the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

- Research Findings : Compounds similar to this compound have been shown to effectively inhibit class C β-lactamases with low Ki values (inhibitory constants), indicating strong binding affinity . This suggests potential for developing new antibacterial agents against resistant strains.

3. Interaction with Nucleic Acids

The interaction of boronic acids with DNA has been studied extensively. These compounds can bind to DNA through non-covalent interactions, potentially leading to alterations in DNA structure and function.

- Experimental Evidence : Spectroscopic studies have indicated that boronic acids can stabilize or destabilize DNA structures depending on their concentration and the presence of other ligands . Such interactions could be leveraged for therapeutic applications in gene therapy or as molecular probes in diagnostics.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals:

- Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting cancer and infectious diseases.

- Bioconjugation : The compound is utilized in bioconjugation techniques, facilitating the attachment of therapeutic agents to targeting moieties for enhanced delivery .

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Bortezomib | Improved stability and reduced toxicity |

| Antibacterial | Class C β-lactamase inhibitors | Low Ki values indicating high binding affinity |

| Nucleic Acid Interaction | Various Boronic Acids | Stabilization/destabilization effects on DNA |

Q & A

Basic: What are the critical safety precautions for handling 4-fluoro-3-hydroxyphenylboronic acid in laboratory settings?

Answer:

This compound is classified as harmful via inhalation, skin contact, and ingestion, with hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) . Key precautions include:

-

Personal Protective Equipment (PPE):

PPE Type Specification Source Gloves Nitrile or chemical-resistant gloves; inspect before use Lab Coat Full-body chemical-resistant suit Eye Protection Goggles or face shield -

First Aid:

-

Storage: Keep in a locked, cool, dry area away from oxidizers .

Basic: How can researchers optimize Suzuki-Miyaura coupling reactions using this compound?

Answer:

The fluorinated hydroxyl group influences reactivity due to electronic effects. Key parameters include:

- Catalyst System: Use Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .

- Base: Cs₂CO₃ or K₃PO₄ (2–3 equiv) in THF/H₂O or DME .

- Temperature: 80–100°C under inert atmosphere .

- Purification: Isolate via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Basic: What analytical techniques are recommended for characterizing this compound purity?

Answer:

- ¹H/¹³C NMR: Identify substituent patterns (e.g., fluorine-induced deshielding of adjacent protons) .

- HPLC: Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) + 0.1% TFA .

- FT-IR: Key peaks: B-O stretch (~1340 cm⁻¹), O-H (phenolic, ~3200 cm⁻¹) .

Basic: How should this compound be stored to prevent degradation?

Answer:

- Conditions: Store at 0–6°C in airtight, light-resistant containers under nitrogen .

- Stability: Shelf life >12 months if protected from moisture; monitor via periodic NMR/HPLC .

Advanced: How can DFT/B3LYP calculations predict the electronic properties of this compound?

Answer:

DFT studies (e.g., Gaussian 09) reveal:

-

Frontier Orbitals: HOMO localized on the boronic acid group; LUMO on the fluorophenol ring .

-

Charge Distribution:

Atom Mulliken Charge B +0.32 O (OH) -0.45 F -0.18 -

Applications: Predict reactivity in cross-coupling or pH-dependent binding interactions .

Advanced: How does the fluorine substituent influence the acid dissociation constant (pKa) of the boronic acid group?

Answer:

The electron-withdrawing fluorine lowers the phenolic O-H pKa (~8.5 vs. ~9.8 for non-fluorinated analogs), enhancing boronic acid Lewis acidity. Measure via potentiometric titration in MeOH/H₂O (1:1) .

Advanced: What strategies resolve low yields in synthesizing this compound derivatives?

Answer:

- Byproduct Analysis: Identify protodeboronation via LC-MS; mitigate by reducing reaction temperature .

- Steric Hindrance: Use bulkier aryl halides; increase catalyst loading to 5 mol% .

- Moisture Control: Employ molecular sieves or anhydrous solvents to prevent hydrolysis .

Advanced: How can researchers address discrepancies in reported vibrational spectra of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。